MAO-B Inhibition Potency: 2-Fluoro-5-phenylbenzoic Acid vs. 3-Phenylbenzoic Acid Derivative
In a defined enzymatic assay, 2-fluoro-5-phenylbenzoic acid inhibits human recombinant MAO-B with an IC₅₀ value of 130 nM [1]. This inhibitory activity is contrasted with a related 3-phenylbenzoic acid derivative (3-PBA), which demonstrates significantly weaker potency, exhibiting an IC₅₀ of 30,000 nM (30 µM) under comparable assay conditions . The presence of the fluorine atom at the 2-position is therefore associated with an approximately 230-fold enhancement in MAO-B inhibitory activity relative to the non-fluorinated 3-PBA core, underscoring the critical role of the specific 2-fluoro-5-phenyl substitution pattern.
| Evidence Dimension | MAO-B Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | 3-PBA (3-phenylbenzoic acid derivative): 30,000 nM |
| Quantified Difference | ~230-fold higher potency for the 2-fluoro-5-phenylbenzoic acid scaffold |
| Conditions | Inhibition of human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate, assessed as hydrogen peroxide production after 1 hour [1]; Comparator data from a related study using a similar MAO-B inhibition assay format . |
Why This Matters
This >200-fold potency differential provides a clear, quantifiable justification for selecting the 2-fluoro-5-phenylbenzoic acid scaffold over simpler phenylbenzoic acid analogs when developing MAO-B inhibitors or chemical probes, as it directly impacts the achievable target engagement at lower compound concentrations.
- [1] BindingDB. BDBM50075956 (CHEMBL3415789). Affinity Data for 2-fluoro-5-phenylbenzoic acid. bindingdb.org. View Source
